molecular formula C13H14O3 B3009012 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol CAS No. 309283-92-9

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol

Cat. No.: B3009012
CAS No.: 309283-92-9
M. Wt: 218.252
InChI Key: UNPRNWNZUHAPPW-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol is an organic compound that features a benzodioxole ring fused with a pentynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the alkyne to an alkene or alkane.

    Substitution: This can involve replacing one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, making it more reactive towards electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the alkyne group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol is unique due to its combination of a benzodioxole ring and an alkyne chain. This structure provides a distinct set of chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-methylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-13(2,14)7-6-10-4-5-11-12(8-10)16-9-15-11/h1,4-5,8,14H,6-7,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPRNWNZUHAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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